1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)-
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Overview
Description
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiol rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- can be synthesized through the reaction of acetylene carboxylic acids with trialkylphosphine–carbon disulfide zwitterions . This reaction typically yields 2-trialkylphosphonio-1,3-dithiole-4-carboxylates under mild conditions . Another method involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dithiolanes.
Reduction: Reduction reactions can convert it into different dithiol derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include dithiolanes, dithiols, and substituted derivatives of the original compound .
Scientific Research Applications
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Medicine: It is being investigated for its potential use in chelation therapy for heavy metal poisoning.
Industry: It is used in the production of various sulfur-containing compounds and materials.
Mechanism of Action
The mechanism of action of 1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules . The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dithiol: Another sulfur-containing heterocycle with similar properties.
Propane-1,3-dithiol: A dithiol compound used in similar applications.
Dimercaptosuccinic acid: Used in chelation therapy for heavy metal poisoning.
Uniqueness
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- is unique due to its dual dithiol rings, which provide it with distinct chemical reactivity and stability. This makes it particularly useful in applications requiring strong sulfur-metal interactions and stable sulfur-containing heterocycles .
Properties
CAS No. |
63822-38-8 |
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Molecular Formula |
C7H4O2S4 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C7H4O2S4/c8-5(9)4-3-12-7(13-4)6-10-1-2-11-6/h1-3H,(H,8,9) |
InChI Key |
UWEMSSWRJJCTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)C(=O)O)S1 |
Origin of Product |
United States |
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